(E)-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-2-phenylethenesulfonamide
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Overview
Description
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-phenylethene-1-sulfonamide is a complex organic compound featuring a pyrrolidine ring, a phenyl group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-phenylethene-1-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving purification steps like column chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-phenylethene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol .
Scientific Research Applications
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-phenylethene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-phenylethene-1-sulfonamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and have similar biological activities.
Sulfonamide derivatives: These compounds contain the sulfonamide group and are known for their antimicrobial properties
Uniqueness
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-phenylethene-1-sulfonamide is unique due to its combination of a pyrrolidine ring and a sulfonamide group, which provides a distinct set of chemical and biological properties. This combination allows for diverse applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C19H20N2O3S |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
(E)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-phenylethenesulfonamide |
InChI |
InChI=1S/C19H20N2O3S/c1-15-14-17(9-10-18(15)21-12-5-8-19(21)22)20-25(23,24)13-11-16-6-3-2-4-7-16/h2-4,6-7,9-11,13-14,20H,5,8,12H2,1H3/b13-11+ |
InChI Key |
ZLHOGYDHPLMXMT-ACCUITESSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)/C=C/C2=CC=CC=C2)N3CCCC3=O |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C=CC2=CC=CC=C2)N3CCCC3=O |
Origin of Product |
United States |
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